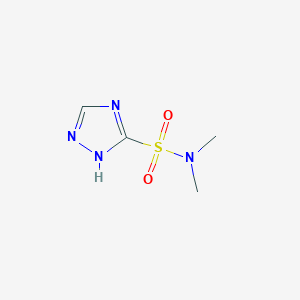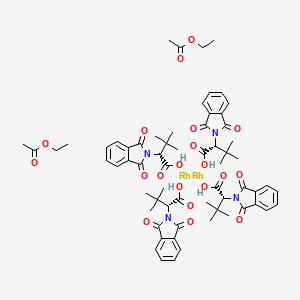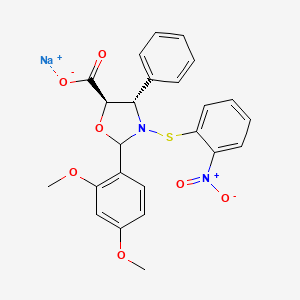![molecular formula C7H7FN4O4S B13421475 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid CAS No. 354762-92-8](/img/structure/B13421475.png)
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid is a complex organic compound with the molecular formula C14H12F2N8O2S2 This compound is characterized by its unique triazolopyrimidine structure, which includes both ethoxy and fluoro substituents
Preparation Methods
The synthesis of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid involves multiple steps. One common method includes the reaction of 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine with a sulfonating agent such as chlorosulfonic acid . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of herbicides and other agrochemicals due to its catalytic properties.
Mechanism of Action
The mechanism by which 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluoro and ethoxy groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid include:
2-Chlorosulfonyl-7-fluoro-5-ethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: This compound shares a similar core structure but has a chlorosulfonyl group instead of a sulfonic acid group.
2,2’-Dithiobis(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine): This compound features a disulfide linkage, making it distinct in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity.
Properties
CAS No. |
354762-92-8 |
|---|---|
Molecular Formula |
C7H7FN4O4S |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid |
InChI |
InChI=1S/C7H7FN4O4S/c1-2-16-7-9-4(8)3-5-10-6(11-12(5)7)17(13,14)15/h3H,2H2,1H3,(H,13,14,15) |
InChI Key |
FAVSDIPJTYNUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)

![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)

![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)


